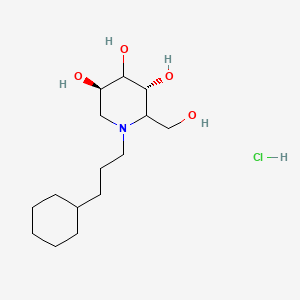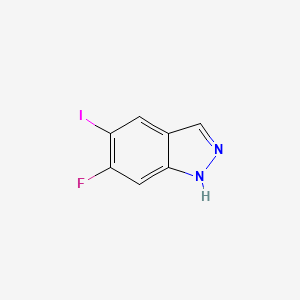
6-fluoro-5-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-5-iodo-1H-indazole is a compound that belongs to the class of indazole derivatives . Indazole derivatives are important heterocycles in drug molecules and display versatile biological activities .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, treatment of azobenzenes and aldehydes with [Cp*Co (C 6 H 6)] [B (C 6 F 5) 4] 2 and AcOH in 1,4-dioxane at 100 °C led to the corresponding products with moderate to excellent yields .Molecular Structure Analysis
The molecular formula of 6-fluoro-5-iodo-1H-indazole is C7H4FIN2 . It has a molecular weight of 262.02 g/mol . The InChI code is 1S/C7H4FIN2/c8-5-2-7-4 (1-6 (5)9)3-10-11-7/h1-3H, (H,10,11) .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The reactions in HCl (aq) should afford the indazolium salts .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a topological polar surface area of 28.7 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 .Scientific Research Applications
Synthesis of Indazoles
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The synthesis of 1H-indazoles involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Medicinal Applications
Indazole compounds have been investigated and applied in producing various biologically active compounds. These include:
Antihypertensive Agents: Indazole compounds have been used in the development of antihypertensive agents .
Anticancer Agents: Indazole compounds have shown potential in the development of anticancer agents .
Antidepressant Agents: Indazole compounds have also been used in the development of antidepressant agents .
Anti-inflammatory Agents: Indazole compounds have been used in the development of anti-inflammatory agents .
Antibacterial Agents: Indazole compounds have shown potential in the development of antibacterial agents .
Inhibitors of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthesis of Chk1 Inhibitors
6-Iodo-1H-indazole, a compound closely related to 6-fluoro-5-iodo-1H-indazole, is an intermediate used to synthesize inhibitors of Chk1 .
HIV Protease Inhibitors
Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .
Serotonin Receptor Antagonists
Indazole compounds have been used in the development of serotonin receptor antagonists .
Aldol Reductase Inhibitors
Indazole compounds have been used in the development of aldol reductase inhibitors .
Acetylcholinesterase Inhibitors
Indazole compounds have been used in the development of acetylcholinesterase inhibitors .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications, suggesting that they interact with multiple targets .
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to influence several biochemical pathways, leading to their diverse medicinal applications .
Result of Action
Given the medicinal applications of indazole derivatives, it can be inferred that these compounds have significant effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and presence of other molecules can potentially affect the action of indazole derivatives .
Safety and Hazards
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . This suggests a promising future direction for the development of new drugs based on the indazole scaffold .
properties
IUPAC Name |
6-fluoro-5-iodo-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAYDNUIYXDTJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744103 |
Source


|
| Record name | 6-Fluoro-5-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-5-iodo-1H-indazole | |
CAS RN |
1260384-77-7 |
Source


|
| Record name | 6-Fluoro-5-iodo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

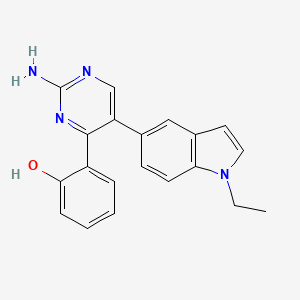

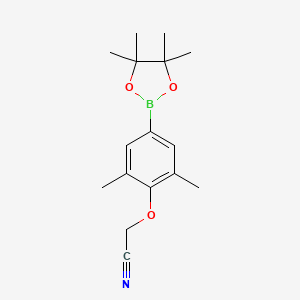
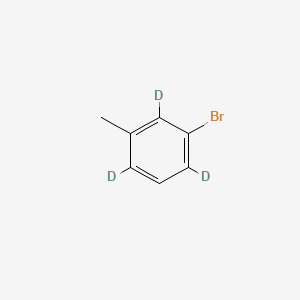
![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)
![4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-amine 2hcl](/img/structure/B582344.png)
![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)

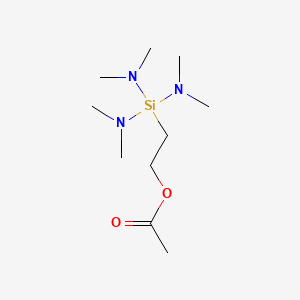

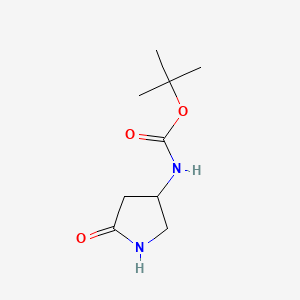
![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)
![Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B582353.png)
